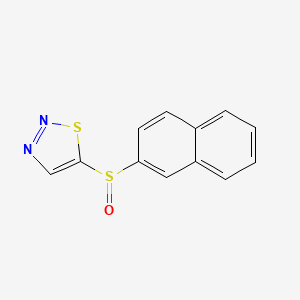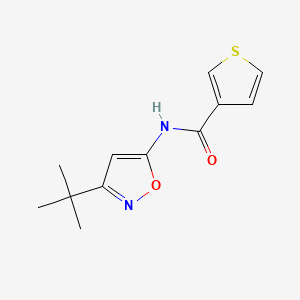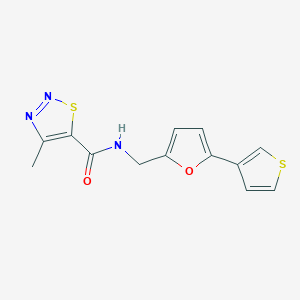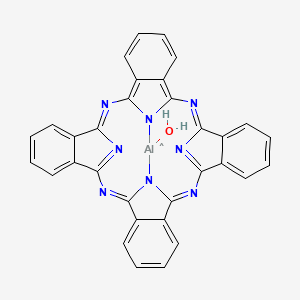![molecular formula C15H16N6O3 B2558564 N-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-carboxamid CAS No. 2034368-90-4](/img/structure/B2558564.png)
N-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N6O3 and its molecular weight is 328.332. The purity is usually 95%.
BenchChem offers high-quality N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielles Mittel
Diese Verbindung wurde auf ihr Potenzial als antibakterielles Mittel untersucht. Das Vorhandensein des [1,2,4]Triazolo[4,3-a]pyrazin-Molekülteils wurde mit signifikanten antibakteriellen Eigenschaften in Verbindung gebracht. Zum Beispiel haben Derivate dieser Verbindung moderate bis gute antibakterielle Aktivitäten gegen sowohl grampositive Staphylococcus aureus- als auch gramnegative Escherichia coli-Stämme gezeigt . Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer Antibiotika hin, insbesondere angesichts der zunehmenden Antibiotikaresistenz.
Antifungal-Anwendungen
Die Triazol-Klasse von Verbindungen, zu der dieses Molekül gehört, ist bekannt für ihre antifungal-Eigenschaften. Triazol-Derivate wie Fluconazol und Voriconazol werden häufig als Antimykotika eingesetzt. Die Struktur der Verbindung könnte für die Entwicklung neuer Antimykotika untersucht werden, die möglicherweise Alternativen zu bestehenden Medikamenten bieten .
Antitumoraktivität
Forschungen haben gezeigt, dass bestimmte Triazolo[4,3-a]pyrazin-Derivate vielversprechende Antitumoraktivitäten aufweisen. Zum Beispiel haben einige Verbindungen eine ausgezeichnete Antitumoraktivität gegen verschiedene Krebszelllinien gezeigt, wie A549 (Lungenkarzinom), MCF-7 (Brustkarzinom) und HeLa (Gebärmutterhalskrebszellen) . Diese Verbindung könnte ein Kandidat für weitere Untersuchungen in der Krebstherapie sein.
Energetische Materialien
Verbindungen mit einer kondensierten Triazolstruktur wurden als potenzielle Kandidaten für die Herstellung sehr thermostabiler energetischer Materialien identifiziert. Diese Materialien sind für Anwendungen von Interesse, die eine hohe thermische Stabilität und gute Detonationseigenschaften erfordern, wie z. B. im Bereich der Sprengstoffe .
Antimikrobielle Mittel
Die Synthese und pharmakologische Untersuchung von Triazol-Derivaten hat ihr Potenzial als antimikrobielle Mittel aufgezeigt. Angesichts des dringenden Bedarfs an neuen antimikrobiellen Mitteln zur Bekämpfung von multiresistenten Krankheitserregern könnten Derivate dieser Verbindung einen bedeutenden Beitrag auf diesem Gebiet leisten .
Enzyminhibition
Es wurde festgestellt, dass Triazolo[4,3-a]pyrazin-Derivate Enzyminhibitionseigenschaften besitzen. Beispielsweise haben bestimmte Derivate die Fähigkeit gezeigt, c-Met-Kinase zu hemmen, die eine Rolle beim Wachstum und Überleben von Krebszellen spielt. Dies deutet auf potenzielle Anwendungen bei der Entwicklung von Medikamenten hin, die auf spezifische Enzyme zielen, die mit Krankheiten in Verbindung stehen .
Wirkmechanismus
Target of Action
The primary targets of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide interacts with its targets by binding to the kinase domains of c-Met and VEGFR-2 . This binding inhibits the phosphorylation and activation of these kinases, thereby blocking the downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide affects multiple biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth, survival, and angiogenesis . By blocking these pathways, the compound can effectively inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
It is known that the compound exhibits excellent antiproliferative activities against various cancer cell lines, suggesting that it has good bioavailability .
Result of Action
The result of the action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is the inhibition of cancer cell growth and proliferation. The compound induces cell cycle arrest in the G0/G1 phase and triggers apoptosis in cancer cells . It also inhibits the expression of c-Met and VEGFR-2, further suppressing the growth of cancer cells .
Biochemische Analyse
Biochemical Properties
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including dipeptidyl peptidase-4 (DPP-4) and vascular endothelial growth factor receptor-2 (VEGFR-2). The compound inhibits DPP-4, which is involved in glucose metabolism, and VEGFR-2, which plays a role in angiogenesis . These interactions highlight the compound’s potential in treating diabetes and cancer.
Cellular Effects
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide affects various cell types and cellular processes. It influences cell signaling pathways, particularly those involving c-Met and VEGFR-2, leading to altered gene expression and cellular metabolism . The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and modulate immune responses, making it a promising candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves binding interactions with specific biomolecules. It binds to the active sites of DPP-4 and VEGFR-2, inhibiting their activity . This inhibition leads to decreased glucose levels and reduced angiogenesis, respectively. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that the compound maintains its biological activity over extended periods, although some degradation products may form, potentially affecting its efficacy.
Dosage Effects in Animal Models
The effects of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 and VEGFR-2 without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound’s metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels. These interactions can impact the compound’s overall pharmacokinetic profile and therapeutic efficacy.
Transport and Distribution
The transport and distribution of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and lungs. Its localization and accumulation in these tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is localized in specific subcellular compartments, including the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization can affect the compound’s activity and function, influencing its interactions with target biomolecules and its overall therapeutic potential.
Eigenschaften
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-3-24-14-12-19-18-11(21(12)8-6-16-14)9-17-13(22)10-5-4-7-20(2)15(10)23/h4-8H,3,9H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZFNWXWRLQKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/no-structure.png)



![3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2558488.png)
![2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2558492.png)

![N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2558497.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine](/img/structure/B2558500.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2558502.png)
![2-(4-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558503.png)

